molecular formula C24H34N2O2 B163755 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one CAS No. 288862-89-5

1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one

Cat. No. B163755
CAS RN: 288862-89-5
M. Wt: 382.5 g/mol
InChI Key: DBMKKVSGBYKSFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is C24H34N2O2. The molecular weight is 382.5 g/mol. The InChIKey is DBMKKVSGBYKSFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 8.3, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 14 rotatable bonds, indicating its flexibility. The topological polar surface area is 56 Ų .

Scientific Research Applications

Antimicrobial Activity

  • 1-Oxazolo[4,5-b]pyridin-2-yl derivatives have shown significant antimicrobial activities. For example, certain derivatives demonstrated better activity against E. coli and E. faecalis than ampicillin and gentamicin (Celik, Erol, & Kuyucuklu, 2021).

Anti-inflammatory and Analgesic Properties

  • Some derivatives of 1-Oxazolo[4,5-b]pyridin-2-yl have been identified as nonacidic anti-inflammatory agents with analgesic activity, providing an alternative to traditional acidic anti-inflammatory compounds (Clark et al., 1978).

Advances in Organic and Medicinal Chemistry

Non-opiate Antinociceptive Agents

  • N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a class of compounds related to 1-Oxazolo[4,5-b]pyridin-2-yl, have been studied as potential non-opiate antinociceptive agents (Viaud et al., 1995).

Synthesis and Reactions

  • Various synthetic approaches and reactions involving oxazolo[4,5-b]pyridines have been explored, leading to the development of new compounds with potential applications in pharmaceuticals (Ghattas & Moustafa, 2000).

Anticancer Activity

  • Derivatives of oxazolo[4,5-b]pyridine, such as 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine, have shown promising anticancer activity against various human cancer cell lines (Kokkiligadda et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the inactivation and hydrolysis of fatty acid amides, including anandamide and oleamide .

Mode of Action

1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one acts as a potent inhibitor of FAAH . It binds to FAAH, preventing it from hydrolyzing fatty acid amides . This compound is approximately 580 times more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

Biochemical Pathways

By inhibiting FAAH, 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. The inhibition of FAAH leads to an increase in the levels of fatty acid amides like anandamide and oleamide .

Pharmacokinetics

Its solubility in various solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of FAAH by 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one results in increased levels of fatty acid amides, leading to enhanced activation of the endocannabinoid system . This can result in various physiological effects, depending on the specific fatty acid amide whose levels are increased .

Action Environment

The action of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .

Safety and Hazards

This compound should be considered hazardous until information to the contrary becomes available. It should not be ingested, swallowed, or inhaled. It should not come into contact with eyes, skin, or clothing. Thorough washing is recommended after handling .

properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKKVSGBYKSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433602
Record name 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one

CAS RN

288862-89-5
Record name 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The provided research mentions VDM11 as an anandamide uptake inhibitor. How does 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, also known as VDM11, interact with FAAH?

A1: The research indicates that VDM11, or 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, acts as a substrate for FAAH rather than a direct inhibitor. [] This means that FAAH may attempt to break down VDM11, potentially occupying the enzyme and reducing its ability to degrade other substrates like anandamide. This mechanism could contribute to the observed effects of VDM11 on anandamide levels.

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